molecular formula C13H22N2O B8282934 N1-ethyl-N1-(2-methoxy-benzyl)-propan-1,3-diamine

N1-ethyl-N1-(2-methoxy-benzyl)-propan-1,3-diamine

Cat. No.: B8282934
M. Wt: 222.33 g/mol
InChI Key: HMEPGDBHKNTYIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-ethyl-N1-(2-methoxy-benzyl)-propan-1,3-diamine is a useful research compound. Its molecular formula is C13H22N2O and its molecular weight is 222.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H22N2O

Molecular Weight

222.33 g/mol

IUPAC Name

N'-ethyl-N'-[(2-methoxyphenyl)methyl]propane-1,3-diamine

InChI

InChI=1S/C13H22N2O/c1-3-15(10-6-9-14)11-12-7-4-5-8-13(12)16-2/h4-5,7-8H,3,6,9-11,14H2,1-2H3

InChI Key

HMEPGDBHKNTYIL-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCN)CC1=CC=CC=C1OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of {3-[ethyl-(2-methoxy-benzyl)-amino]-propyl}-carbamic benzyl ester acid (1.4 g; 3.9 mmol) in 15 ml of glacial CH3COOH, 3.5 ml of a 33% solution of HBr in CH3COOH was added cautiously. It was left in agitation for 2 h, then the hydrobromate was precipitated with 100 ml of diethyl ether. The white solid formed was solubilised in H2O, basified with NaOH 2N and extracted with CHCl3 (5×20 ml). The anhydrified organic phase was evaporated in a vacuum to give 0.87 g of the compound XI as pure transparent oil on TLC (eluant CHCl3/MeOH/NH4OH 9.0:1.0:0.1); quantity yield; 1H NMR (free base; CDCl3) δ: 1.07 (t, 3H), 1.50 (s enlarged, 2H exchangeable with D2O), 1.57-1.71 (m, 2H), 2.55 (q, 4H), 2.73 (t, 2H), 3.60 (s, 2H), 3.84 (s, 3H), 6.83-6.99 (m, 2H), 7.19-7.44 (m, 2H).
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{3-[ethyl-(2-methoxy-benzyl)-amino]-propyl}-carbamic benzyl ester
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